2,3-Diphenylbenzo[g]quinoxaline
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Overview
Description
2,3-Diphenylbenzo[g]quinoxaline is an organic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoxaline moiety, with phenyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylbenzo[g]quinoxaline can be synthesized through a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol. For example, the condensation of 1,2-diaminobenzene with benzil in the presence of a catalyst like acetic acid can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety into a dihydroquinoxaline structure.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Phenyl-substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2,3-Diphenylbenzo[g]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-diphenylbenzo[g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species (ROS) upon light activation. The compound absorbs light and undergoes a transition to an excited state, which then transfers energy to molecular oxygen, producing ROS. These ROS can induce cell damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but lacks the fused benzene ring, resulting in different photophysical properties.
2,3-Dipyridylquinoxaline: Contains pyridyl groups instead of phenyl groups, affecting its coordination chemistry and biological activity.
2,3-Dithienylquinoxaline: Features thiophene rings, which influence its electronic properties and applications in organic electronics.
Uniqueness
2,3-Diphenylbenzo[g]quinoxaline is unique due to its fused benzene-quinoxaline structure, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in photodynamic therapy and organic electronics .
Properties
CAS No. |
36305-72-3 |
---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,3-diphenylbenzo[g]quinoxaline |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)23-24(18-11-5-2-6-12-18)26-22-16-20-14-8-7-13-19(20)15-21(22)25-23/h1-16H |
InChI Key |
RLSSAOUKWWQVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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